4-Vinylcyclohexan-1-one chemical structure and molecular weight
4-Vinylcyclohexan-1-one chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylcyclohexan-1-one is a fascinating organic molecule that, while not extensively documented in mainstream chemical databases, holds significant potential as a versatile building block in synthetic chemistry. Its structure, combining a reactive vinyl group with a cyclohexanone core, offers multiple avenues for chemical modification, making it an intriguing candidate for the synthesis of complex molecular architectures, including those relevant to drug discovery and materials science. This guide provides a comprehensive overview of 4-Vinylcyclohexan-1-one, detailing its chemical structure and molecular weight. Due to the limited availability of direct experimental data, this document also presents well-established synthetic routes based on analogous compounds and predicted spectroscopic characteristics to aid researchers in its synthesis and identification.
Chemical Structure and Molecular Properties
The fundamental characteristics of 4-Vinylcyclohexan-1-one are derived from its constituent parts: a six-membered saturated carbon ring (cyclohexane) bearing a ketone functional group at position 1 and a vinyl (ethenyl) substituent at position 4.
Chemical Structure
The IUPAC name for this compound is 4-ethenylcyclohexan-1-one . The structure consists of a cyclohexane ring, which can exist in various conformations, with the chair conformation being the most stable. The vinyl group and the oxygen of the ketone can be in either axial or equatorial positions, leading to cis/trans isomers.
Diagram of the Chemical Structure of 4-Vinylcyclohexan-1-one:
Caption: 2D representation of 4-Vinylcyclohexan-1-one.
Molecular Formula and Weight
The molecular formula of 4-Vinylcyclohexan-1-one is C₈H₁₂O .
To calculate the molecular weight, we sum the atomic weights of each atom in the molecule:
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Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
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Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
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Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Molecular Weight = 96.088 + 12.096 + 15.999 = 124.183 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | ~180-200 °C | Higher than 4-vinylcyclohexene (128.9 °C) due to the polar ketone group increasing intermolecular forces.[1] |
| Density | ~0.95 g/mL | Similar to other substituted cyclohexanones. |
| Solubility in Water | Slightly soluble | The ketone group provides some polarity, but the hydrocarbon backbone limits aqueous solubility. |
| Solubility in Organic Solvents | Soluble in ethers, alcohols, and chlorinated solvents. | The nonpolar hydrocarbon structure will readily dissolve in common organic solvents. |
Synthesis of 4-Vinylcyclohexan-1-one: A Proposed Experimental Protocol
A practical and efficient synthesis of 4-Vinylcyclohexan-1-one can be envisioned through the oxidation of the corresponding alcohol, 4-Vinylcyclohexan-1-ol. This precursor is commercially available or can be synthesized from 4-vinylcyclohexene.
Rationale for Synthetic Approach
The oxidation of a secondary alcohol to a ketone is a fundamental and reliable transformation in organic synthesis. Several reagents can accomplish this with high yield and selectivity. The choice of oxidant is critical to avoid side reactions, particularly with the reactive vinyl group. Mild oxidizing agents are therefore preferred. Swern oxidation or the use of pyridinium chlorochromate (PCC) are common and effective methods for this type of transformation.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-Vinylcyclohexan-1-one.
Detailed Experimental Protocol: Oxidation of 4-Vinylcyclohexan-1-ol
This protocol describes the oxidation of 4-Vinylcyclohexan-1-ol to 4-Vinylcyclohexan-1-one using pyridinium chlorochromate (PCC).
Materials:
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4-Vinylcyclohexan-1-ol (1.0 eq)
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Pyridinium chlorochromate (PCC) (1.5 eq)
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Anhydrous dichloromethane (DCM)
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Silica gel
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
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Chromatography column
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Vinylcyclohexan-1-ol in anhydrous dichloromethane.
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Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The reaction mixture will turn dark brown.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (alcohol) is no longer detectable.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Vinylcyclohexan-1-one.
Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The absence of the characteristic alcohol proton signal in the ¹H NMR and the appearance of a ketone carbonyl signal in the ¹³C NMR would confirm a successful reaction.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 4-Vinylcyclohexan-1-one, which are essential for its identification and characterization.
¹H NMR Spectroscopy
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Vinyl Protons: Three distinct signals in the range of δ 4.9-6.0 ppm. The terminal =CH₂ protons will appear as two separate signals, and the internal =CH- proton will be a multiplet due to coupling with the adjacent protons.
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Cyclohexane Protons: A series of complex multiplets in the range of δ 1.5-2.5 ppm. The protons alpha to the carbonyl group are expected to be deshielded and appear further downfield.
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Methine Proton at C4: A multiplet around δ 2.0-2.3 ppm, coupled to the adjacent methylene and vinyl protons.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A characteristic peak in the downfield region, typically around δ 208-212 ppm.
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Vinyl Carbons: Two signals in the olefinic region, with the internal carbon (=CH-) around δ 138-142 ppm and the terminal carbon (=CH₂) around δ 114-118 ppm.
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Cyclohexane Carbons: Signals in the aliphatic region (δ 20-50 ppm). The carbons alpha to the carbonyl will be deshielded.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹.
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C=C Stretch (Vinyl): A medium intensity band around 1640 cm⁻¹.
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=C-H Bending (Vinyl): Characteristic bands around 910 and 990 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation patterns would likely involve the loss of the vinyl group and fragmentation of the cyclohexanone ring.
Potential Applications in Research and Drug Development
The bifunctional nature of 4-Vinylcyclohexan-1-one makes it a valuable intermediate in organic synthesis.
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Drug Discovery: The cyclohexanone moiety is a common scaffold in many biologically active molecules. The vinyl group can be further functionalized through various reactions such as epoxidation, dihydroxylation, or polymerization, allowing for the creation of diverse libraries of compounds for high-throughput screening. For instance, the vinyl group could be a handle for attaching the molecule to a larger pharmacophore.
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Materials Science: The vinyl group allows for the potential use of 4-Vinylcyclohexan-1-one as a monomer in polymerization reactions, leading to the synthesis of functional polymers with ketone side chains. These polymers could have applications in areas such as adhesives, coatings, and specialty plastics.
Safety and Handling
While specific toxicity data for 4-Vinylcyclohexan-1-one is not available, it should be handled with the standard precautions for a flammable organic ketone.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
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Toxicity: Ketones can be irritating to the eyes, skin, and respiratory system. The related compound, 4-vinylcyclohexene, is suspected of causing cancer.[2] Therefore, it is prudent to handle 4-Vinylcyclohexan-1-one with care and avoid inhalation, ingestion, and skin contact.
Conclusion
4-Vinylcyclohexan-1-one represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, molecular weight, and a plausible synthetic route. The predicted spectroscopic data herein serves as a benchmark for its future synthesis and characterization. For researchers in drug development and materials science, 4-Vinylcyclohexan-1-one offers a versatile platform for the design and synthesis of novel molecules with potentially valuable properties. Further experimental investigation into its synthesis, reactivity, and biological activity is highly encouraged.
References
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4-Vinylcyclohexene. In: Wikipedia. ; 2023. Accessed January 2, 2024. [Link]
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4-Vinylcyclohexene. PubChem. Accessed January 2, 2024. [Link]
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4-Vinylcyclohexan-1-ol. PubChem. Accessed January 2, 2024. [Link]
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4-vinyl-2-cyclohexen-1-one. PubChem. Accessed January 2, 2024. [Link]
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4-Vinylcyclohexene. IARC Monogr Eval Carcinog Risks Hum. 1994;60:347-359. [Link]
